11-(3-iodophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(3-iodophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, sedative, hypnotic, muscle relaxant, and anticonvulsant properties . This particular compound is characterized by the presence of an iodophenyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(3-iodophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves the following steps:
Formation of the Benzodiazepine Core: The core structure of benzodiazepines can be synthesized through various methods, including the condensation of o-phenylenediamines with α,β-unsaturated carbonyl compounds.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using an appropriate iodophenyl boronic acid.
Cyclization and Functionalization: The final cyclization and functionalization steps involve the formation of the tetrahydrobenzo[b][1,4]diazepine ring system under acidic or basic conditions.
Industrial Production Methods
Industrial production of benzodiazepines often employs continuous flow chemistry techniques to enhance efficiency and yield. These methods allow for precise control over reaction conditions and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
11-(3-iodophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to modify the benzodiazepine core.
Substitution: Nucleophilic substitution reactions can be carried out to replace the iodophenyl group with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogenation (H₂/Pd), sodium borohydride
Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products .
Scientific Research Applications
11-(3-iodophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 11-(3-iodophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the GABA_A receptor. Benzodiazepines enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) by increasing the frequency of chloride ion channel opening, leading to hyperpolarization of the neuron and inhibition of neuronal activity . This results in the compound’s anxiolytic, sedative, and anticonvulsant effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A widely used benzodiazepine with similar anxiolytic and sedative properties.
Clonazepam: Known for its anticonvulsant effects and used in the treatment of epilepsy.
Alprazolam: Commonly prescribed for anxiety and panic disorders.
Uniqueness
11-(3-iodophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to the presence of the iodophenyl group, which may impart distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This structural difference can influence its binding affinity to the GABA_A receptor and its overall therapeutic profile .
Properties
CAS No. |
371923-00-1 |
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Molecular Formula |
C21H21IN2O |
Molecular Weight |
444.3g/mol |
IUPAC Name |
6-(3-iodophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C21H21IN2O/c1-21(2)11-17-19(18(25)12-21)20(13-6-5-7-14(22)10-13)24-16-9-4-3-8-15(16)23-17/h3-10,20,23-24H,11-12H2,1-2H3 |
InChI Key |
MYEIBTIZYYFAFE-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=CC=C4)I)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=CC=C4)I)C(=O)C1)C |
Origin of Product |
United States |
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